A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetracycline-d6
A Comprehensive Technical Guide to the Physical and Chemical Properties of Tetracycline-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracycline-d6 is a deuterium-labeled version of tetracycline (B611298), a broad-spectrum polyketide antibiotic. Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise measurement of tetracycline in various biological and environmental matrices.[1][2] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift from the unlabeled parent compound without significantly altering its chemical behavior, making it an ideal tool for pharmacokinetic, metabolic, and residue analysis studies.[3] This document provides an in-depth overview of the physical and chemical properties of Tetracycline-d6, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and analytical applications.
Core Physical and Chemical Properties
Tetracycline-d6 shares most of its physicochemical properties with its non-labeled counterpart, with the key difference being its increased molecular weight due to the deuterium labeling.
Data Presentation
The quantitative properties of Tetracycline-d6 are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | [4] |
| CAS Number | 2373374-42-4 | [1][4][5][6] |
| Molecular Formula | C₂₂H₁₈D₆N₂O₈ | [5][6][7][8] |
| Molecular Weight | 450.47 g/mol | [1][5][6][7] |
| Accurate Mass | 450.1909 Da | [4][6] |
| Appearance | White to light yellow or yellow to brown solid | [1][3][7] |
| Purity | Isotopic Purity: ≥94% | [5] |
| Storage Conditions | 2-8°C, Refrigerator, Amber Vial, Under Inert Atmosphere | [2][7] |
| Melting Point | 223 °C (for unlabeled Tetracycline HCl) | [9][10] |
| Solubility (unlabeled) | DMSO (~1 mg/mL), Dimethylformamide (~1.4 mg/mL), PBS (pH 7.2) (~3.3 mg/mL), Water (1.7 mg/mL), Methanol (>20 mg/mL) | [11][12] |
| LogP | -2 | [3][4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis. It passively diffuses through porin channels in the outer membrane of bacteria and is then actively transported across the inner cytoplasmic membrane. Once inside the cell, tetracycline binds to the 30S ribosomal subunit.[13] This binding physically blocks the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex, thereby preventing the addition of new amino acids to the growing peptide chain and halting protein synthesis.[13]
Figure 1. Mechanism of tetracycline-d6 action on the bacterial 30S ribosomal subunit.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and application of Tetracycline-d6.
Quantification by LC-MS/MS using Tetracycline-d6 as an Internal Standard
This protocol describes a general method for quantifying tetracycline in a biological matrix (e.g., plasma, tissue homogenate) using Tetracycline-d6 as an internal standard (IS). The use of a stable isotope-labeled IS is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response.[14]
Objective: To determine the concentration of tetracycline in a sample.
Materials:
-
Blank biological matrix
-
Tetracycline analytical standard
-
Tetracycline-d6 (Internal Standard)
-
Acetonitrile (B52724) (ACN)
-
Methanol (MeOH)
-
Formic acid or Trifluoroacetic acid[13]
-
Ethyl acetate[15]
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB)[14] or supplies for liquid-liquid extraction.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of sample (calibrator, quality control, or unknown), add 10 µL of the Tetracycline-d6 working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Transfer the supernatant to a new tube. For cleaner samples, an additional Solid Phase Extraction (SPE) or liquid-liquid extraction step can be performed.[14][16]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% ACN with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Instrument: UHPLC system.[13]
-
Column: C8 or C18 column (e.g., 2.1 mm x 100 mm, <2.5 µm).[13]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[13]
-
Gradient: A typical gradient might run from 10% B to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.[13]
-
Column Temperature: 35-40°C.[13]
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
-
Ionization Mode: Positive (ESI+).[14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tetracycline (unlabeled): Precursor ion (Q1) m/z 445.2 → Product ion (Q3) m/z 410.2
-
Tetracycline-d6 (IS): Precursor ion (Q1) m/z 451.2 → Product ion (Q3) m/z 416.2 (Note: Specific m/z values should be optimized for the instrument used).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both tetracycline and Tetracycline-d6 MRM transitions.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrator standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 2. Experimental workflow for quantification using Tetracycline-d6 as an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and isotopic labeling of Tetracycline-d6. Due to the deuterium labeling on the dimethylamino group, the corresponding proton signal in ¹H NMR will be absent, confirming successful labeling.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of Tetracycline-d6 in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or Methanol-d₄.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument for the specific probe and solvent.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The characteristic singlet for the two methyl groups of the dimethylamino function (around 2.5-3.0 ppm in unlabeled tetracycline) should be absent or significantly reduced.
-
Acquire a ¹³C NMR spectrum. The carbon signal corresponding to the labeled methyl groups will show a characteristic multiplet due to C-D coupling.
-
Acquire a ²H (Deuterium) NMR spectrum to directly observe the deuterium signal.
-
-
Data Processing: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Melting Point Determination
Objective: To determine the temperature range over which the solid Tetracycline-d6 melts.
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Apparatus: Use a standard melting point apparatus with a calibrated thermometer or digital sensor.
-
Measurement:
-
Pack a small amount of the powdered sample into a capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For pure substances, this range is typically narrow. The melting point is expected to be similar to that of unlabeled tetracycline (approx. 223 °C for the hydrochloride salt).[9][10]
-
Safety and Handling
Tetracycline-d6 should be handled with care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area or under a chemical fume hood.[9]
-
Storage: Store in a tightly sealed, light-protected container (amber vial) in a refrigerator (2-8°C).[2][7] The compound is light and moisture sensitive.[10]
-
Toxicity: Unlabeled tetracycline is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[17] It may also cause damage to organs through prolonged or repeated exposure.[17] Similar precautions should be taken for the deuterated form.
This guide provides a comprehensive overview of Tetracycline-d6 for research and development purposes. For lot-specific data, always refer to the Certificate of Analysis provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Tetracycline-d6 (tetracycline d6) | Bacterial | 2373374-42-4 | Invivochem [invivochem.com]
- 4. Tetracycline-d6 | C22H24N2O8 | CID 57369419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Tetracycline-d6 (80%) | TRC-T291402-0.5MG | LGC Standards [lgcstandards.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Tetracycline-d6 (80%) | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. toku-e.com [toku-e.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of five tetracyclines and their epimers by LC-MS/MS based on a liquid-liquid extraction with low temperature partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
